4',5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein 4',5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein
Brand Name: Vulcanchem
CAS No.: 470666-99-0
VCID: VC0143468
InChI: InChI=1S/C25H28O7Si/c1-15(26)30-18-10-8-17(9-11-18)20-14-29-21-12-19(32-33(6,7)25(3,4)5)13-22(31-16(2)27)23(21)24(20)28/h8-14H,1-7H3
SMILES: CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O[Si](C)(C)C(C)(C)C)OC(=O)C
Molecular Formula: C25H28O7Si
Molecular Weight: 468.577

4',5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein

CAS No.: 470666-99-0

Cat. No.: VC0143468

Molecular Formula: C25H28O7Si

Molecular Weight: 468.577

* For research use only. Not for human or veterinary use.

4',5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein - 470666-99-0

Specification

CAS No. 470666-99-0
Molecular Formula C25H28O7Si
Molecular Weight 468.577
IUPAC Name [4-[5-acetyloxy-7-[tert-butyl(dimethyl)silyl]oxy-4-oxochromen-3-yl]phenyl] acetate
Standard InChI InChI=1S/C25H28O7Si/c1-15(26)30-18-10-8-17(9-11-18)20-14-29-21-12-19(32-33(6,7)25(3,4)5)13-22(31-16(2)27)23(21)24(20)28/h8-14H,1-7H3
Standard InChI Key IECOGDOVGZBVFU-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O[Si](C)(C)C(C)(C)C)OC(=O)C

Introduction

Chemical StructureDescription
![2D Structure](https://pubchem.ncbi.nlm.nih.gov/compo Depicts acetylation at 4' and 5', TBDMS group at 7-position

Molecular Descriptors

The compound's molecular descriptors include:

  • InChI: InChI=1S/C25H28O7Si/c115(26)301810817(91118)201429211219(3233(6,7)25(3,4)5)1322(3116(2)27)23(21)24(20)28/h814H,17H3InChI=1S/C25H28O7Si/c1-15(26)30-18-10-8-17(9-11-18)20-14-29-21-12-19(32-33(6,7)25(3,4)5)13-22(31-16(2)27)23(21)24(20)28/h8-14H,1-7H3 .

  • InChIKey: IECOGDOVGZBVFUUHFFFAOYSANIECOGDOVGZBVFU-UHFFFAOYSA-N .

  • SMILES: CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O[Si](C)(C)C(C)(C)C)OC(=O)CCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O[Si](C)(C)C(C)(C)C)OC(=O)C.

These descriptors are critical for computational modeling and database searches.

Synthesis of 4',5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein

General Synthetic Approach

The synthesis of 4',5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein typically involves multi-step organic reactions aimed at protecting hydroxyl groups on the genistein molecule while introducing functional groups to enhance its properties. The process can be summarized as follows:

Step 1: Protection of Hydroxyl Groups

Genistein's hydroxyl groups are selectively protected using acetylation reagents such as acetic anhydride in the presence of catalysts like pyridine. This step ensures that the hydroxyl groups at positions 4' and 5' are converted into acetoxy groups.

Step 3: Purification

The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity suitable for research applications.

Reaction Scheme

A simplified reaction scheme for the synthesis is presented below:

GenisteinAcetic AnhydrideDiacetylated IntermediateTBDMS-ClFinal Product\text{Genistein} \xrightarrow{\text{Acetic Anhydride}} \text{Diacetylated Intermediate} \xrightarrow{\text{TBDMS-Cl}} \text{Final Product}

Yield and Optimization

The reported yields for this synthesis vary depending on reaction conditions such as temperature, solvent choice, and catalyst concentration. Typical yields range from 70% to 85%, with optimization studies focusing on minimizing side reactions and improving selectivity.

Biological Significance

Parent Compound: Genistein

Genistein (C15H10O5C_{15}H_{10}O_5) is an isoflavone known for its diverse biological activities, including antioxidant properties, estrogen receptor modulation, and anticancer effects . It serves as the backbone for derivatives like 4',5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein, which are synthesized to enhance specific properties.

Modified Properties

The acetylation and TBDMS modification confer several advantages:

Enhanced Stability

Applications in Research

Cancer Research

Genistein derivatives have been extensively studied for their anticancer properties. The modified compound may exhibit improved efficacy due to enhanced stability and targeted delivery mechanisms .

Estrogenic Activity

Like its parent compound, 4',5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein may interact with estrogen receptors (ERα and ERβ), influencing hormone-sensitive pathways in breast cancer cells .

Chemical Synthesis

The compound serves as a precursor for synthesizing other derivatives with potential applications in drug development or material science.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator